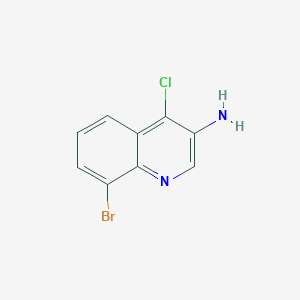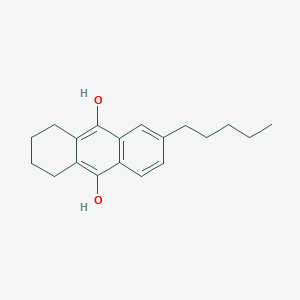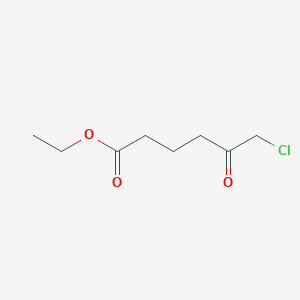
Ethyl 6-chloro-5-oxohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-chloro-5-oxohexanoate is an organic compound with the molecular formula C8H13ClO3. It is a chlorinated ester that is often used as an intermediate in the synthesis of various chemical products. This compound is known for its reactivity and versatility in organic synthesis, making it valuable in both research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 6-chloro-5-oxohexanoate can be synthesized through several methods. One common approach involves the reaction of monoethyl adipate with trichloromethyl carbonate in the presence of a catalyst such as N,N-dimethylformamide. The reaction is typically carried out in an organic solvent like chlorobenzene at a temperature of 65-70°C for about 6 hours. The product is then purified through distillation under reduced pressure .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts. Enzymes such as alcohol dehydrogenases from Lactobacillus species have been employed to catalyze the reduction of prochiral ketones to produce chiral alcohols, which can then be further processed to obtain the desired ester .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-chloro-5-oxohexanoate undergoes various chemical reactions, including:
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Major Products
Reduction: Ethyl 6-chloro-5-hydroxyhexanoate.
Substitution: Various substituted hexanoates depending on the nucleophile used.
Oxidation: 6-chlorohexanoic acid or other oxidized products.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-chloro-5-oxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the manufacture of agrochemicals, flavors, and fragrances.
Wirkmechanismus
The mechanism of action of ethyl 6-chloro-5-oxohexanoate involves its reactivity as an ester and a chlorinated compound. It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Additionally, its ester functionality allows it to participate in esterification and transesterification reactions, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-chloro-5-oxohexanoate can be compared with other similar compounds such as:
Ethyl 6-chloro-6-oxohexanoate: Similar in structure but differs in the position of the carbonyl group.
Ethyl 5-chloro-5-oxohexanoate: Another chlorinated ester with a different substitution pattern.
Ethyl 6-chloro-5-hydroxyhexanoate: The reduced form of this compound.
These compounds share similar reactivity patterns but differ in their specific applications and the types of reactions they undergo .
Eigenschaften
CAS-Nummer |
79685-55-5 |
|---|---|
Molekularformel |
C8H13ClO3 |
Molekulargewicht |
192.64 g/mol |
IUPAC-Name |
ethyl 6-chloro-5-oxohexanoate |
InChI |
InChI=1S/C8H13ClO3/c1-2-12-8(11)5-3-4-7(10)6-9/h2-6H2,1H3 |
InChI-Schlüssel |
OACOMFUXMZYKMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Methyl-5-(p-anisyl)-3-thienyl]-2,3,3,4,4,5,5-heptafluoro-1-cyclopentene](/img/structure/B13130978.png)

![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid](/img/structure/B13130996.png)
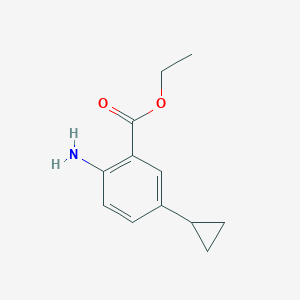

![[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13131009.png)
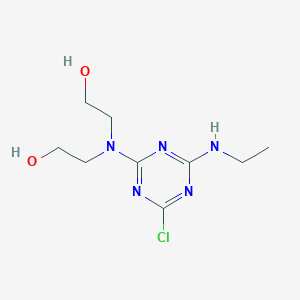
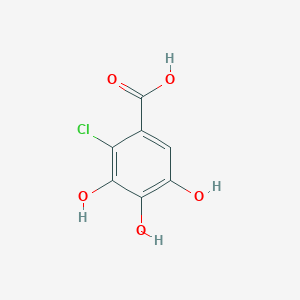
![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13131029.png)
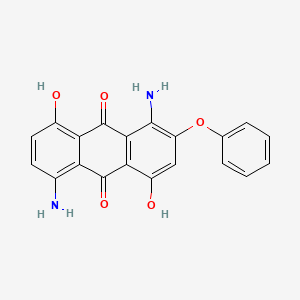
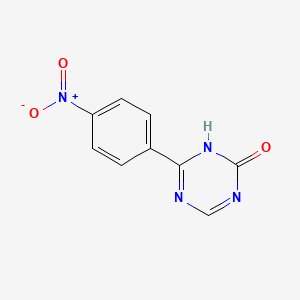
![6,8-Dibromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13131046.png)
